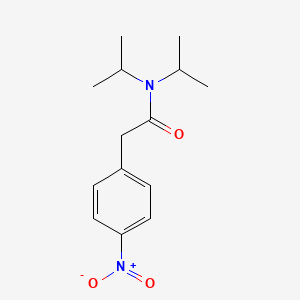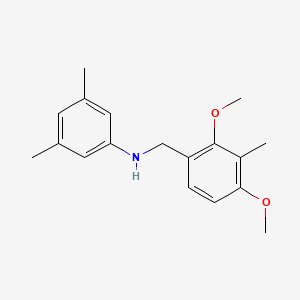![molecular formula C16H16N2O5S B5775494 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions. MS-275 has been shown to have promising anticancer activity and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide exerts its anticancer effects by inhibiting HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide promotes the acetylation of histone proteins, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to have anti-inflammatory effects, and may have potential therapeutic applications in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has also been shown to have neuroprotective effects, and may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, making it a useful tool for studying the role of HDACs in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide does have some limitations. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide. One area of interest is the development of combination therapies that include 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide and other anticancer agents. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to enhance the activity of other anticancer agents, suggesting that it may be useful in combination therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been shown to have off-target effects on other enzymes, and there is a need for more selective inhibitors that can specifically target HDACs. Finally, there is a need for further research on the potential therapeutic applications of 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide in neurological disorders and inflammatory conditions.
Métodos De Síntesis
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form 2-(2-(2-(2-chlorobenzamido)ethoxy)ethoxy)ethylamine. Finally, the compound is reacted with p-toluenesulfonyl chloride to form 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide.
Aplicaciones Científicas De Investigación
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide promotes the acetylation of histone proteins, leading to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation.
Propiedades
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11-6-8-12(9-7-11)24(21,22)18-15(19)10-23-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSTYZOHOCSEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(4-Methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)



![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)
![3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5775471.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)


